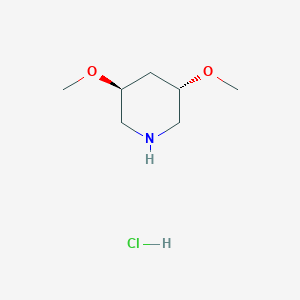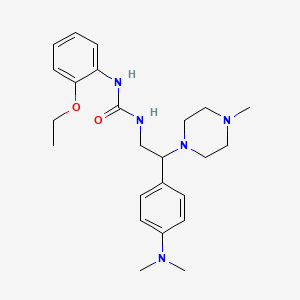
1-Methyl-2,2'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,2’-bipiperidine is an organic compound with the empirical formula C11H22N2 . It is a derivative of the bipiperidine family .
Physical And Chemical Properties Analysis
1-Methyl-2,2’-bipiperidine is a liquid at room temperature . It has a molecular weight of 182.31 . For a detailed analysis of physical and chemical properties, it is recommended to refer to peer-reviewed papers or technical documents .Aplicaciones Científicas De Investigación
Hydrodenitrogenation Studies
Research on the hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediates like 2-methylpiperidine provides insights into the reaction mechanisms and the role of β-hydrogen atoms in these processes. These studies are crucial for understanding the chemical behavior and potential applications of similar compounds, including 1-Methyl-2,2'-bipiperidine, in industrial catalysis and the refinement of raw materials (Egorova et al., 2002).
Electrophilic Methylation
The development of bench- and air-stable methylating agents, such as 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me), and their activation through electrochemical means for methylation of aromatic acids demonstrates the potential for this compound in synthetic chemistry as a precursor or reagent in electrophilic methylation reactions (Norcott et al., 2019).
Analytical Methodologies
The development of liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods for the determination of compounds structurally similar to this compound in biological matrices underscores the relevance of such compounds in pharmaceutical and biomedical research. Such methods facilitate the quantitative analysis essential for the pharmacokinetics and metabolic studies of new drug candidates (Yang et al., 2004).
Conformational Analysis
Studies on the conformational behavior of methylpiperidines, including the stability and effects of methyl groups on the piperidine ring, provide foundational knowledge that can be applied to understand the structural and electronic properties of this compound. Such insights are valuable for designing molecules with specific physical, chemical, or biological properties (Ribeiro da Silva et al., 2006).
Repellent Efficacy
Research into the repellent efficacy of piperidine analogs against blood-feeding arthropods highlights the potential application of this compound in developing new, more effective insect repellents. These studies contribute to public health by offering strategies to prevent vector-borne diseases (Klun et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-2-piperidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASZFYAZDIBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)


![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)
![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)




![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)
